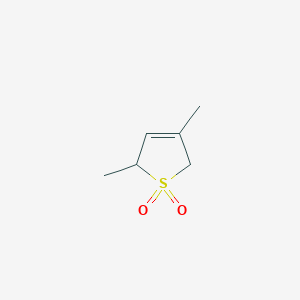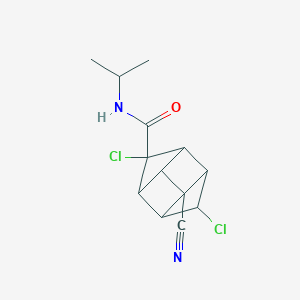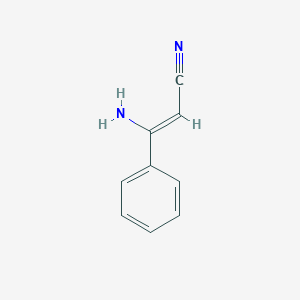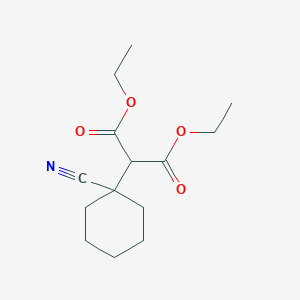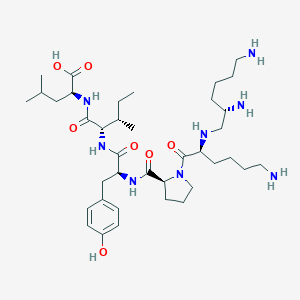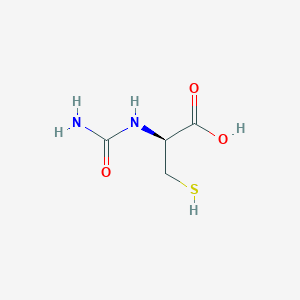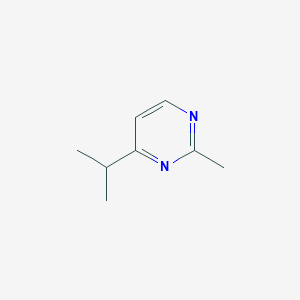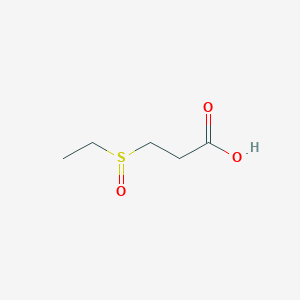
Benzyl beta-primeveroside
概要
説明
Benzyl beta-primeveroside is a glycoside compound characterized by the presence of a benzyl group attached to a disaccharide unit composed of beta-D-xylopyranosyl and beta-D-glucopyranoside. This compound is naturally found in various plants, including tea leaves (Camellia sinensis), where it plays a role in the formation of floral aromas .
科学的研究の応用
Benzyl beta-primeveroside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond hydrolysis and glycosylation reactions.
Biology: Investigated for its role in plant metabolism and defense mechanisms, particularly in tea plants.
Medicine: Explored for its potential antioxidant and antimicrobial properties.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Benzyl beta-primeveroside can be synthesized through enzymatic hydrolysis using beta-primeverosidase, an enzyme that specifically hydrolyzes beta-primeverosides. The enzyme is purified from fresh tea leaves and can be expressed in Escherichia coli for large-scale production . The reaction involves dissolving the substrate in deuterium oxide and adding the enzyme to catalyze the hydrolysis .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification of the compound from natural sources such as tea leaves. The process includes steps like withering, rolling, and fermentation, which help in the formation of the desired glycoside .
化学反応の分析
Types of Reactions: Benzyl beta-primeveroside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis reaction is catalyzed by beta-primeverosidase, which breaks the glycosidic bond between the disaccharide and the benzyl group .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-primeverosidase in the presence of water or deuterium oxide.
Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under mild conditions.
Glycosylation: Involves the addition of glycosyl groups to the compound using glycosyl donors and catalysts like Lewis acids.
Major Products Formed:
Hydrolysis: Produces benzyl alcohol and a disaccharide unit.
Oxidation: Forms benzaldehyde and other oxidized derivatives.
Glycosylation: Results in various glycosylated derivatives depending on the glycosyl donor used.
類似化合物との比較
- Benzyl alcohol beta-D-xylopyranosyl (1-6)-beta-D-glucopyranoside
- Benzyl alcohol xylopyranosyl (1-6)-glucopyranoside
- Benzyl beta-D-xylosyl (1→6)-beta-D-glucoside
Comparison: Benzyl beta-primeveroside is unique due to its specific glycosidic linkage and the presence of a benzyl group. Unlike other similar compounds, it is specifically hydrolyzed by beta-primeverosidase, which plays a significant role in the formation of floral aromas in tea leaves . This specificity and its natural occurrence in tea plants make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-phenylmethoxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-10-7-26-17(15(23)12(10)20)27-8-11-13(21)14(22)16(24)18(28-11)25-6-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13-,14+,15-,16-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGBNISMMIOPAZ-NWQIESHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156646 | |
| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130622-31-0 | |
| Record name | Benzyl β-primeveroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130622310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



